molecular formula C6H7N3O B3303520 5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one CAS No. 92095-34-6

5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one

Cat. No. B3303520
CAS RN: 92095-34-6
M. Wt: 137.14 g/mol
InChI Key: QJXDCZRULFNBHB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one is a chemical compound with the formula C6H9N3 . It is a subject of immense interest due to its wide variety of biological activities, including antimicrobial properties . It is also known for its analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one involves several steps. One method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .

Mechanism of Action

While the exact mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one is not specified in the search results, it is known that hydrazone derivatives, which this compound is a part of, exhibit a wide variety of biological activities .

properties

IUPAC Name

7,8-dihydro-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h3-4H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXDCZRULFNBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one
Reactant of Route 6
5,6,7,8-Tetrahydroimidazo[1,2-c]pyrimidine-5-one

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